2-(6-Aminopyridin-3-ylthio)ethanol
Description
2-(6-Aminopyridin-3-ylthio)ethanol is a pyridine derivative characterized by a thioether (-S-) linkage at position 3 of the pyridine ring, an amino (-NH₂) group at position 6, and an ethanol (-CH₂CH₂OH) substituent attached via sulfur. This structure imparts unique electronic and steric properties, distinguishing it from oxygen-linked analogs and other pyridine derivatives.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-(6-aminopyridin-3-yl)sulfanylethanol |
InChI |
InChI=1S/C7H10N2OS/c8-7-2-1-6(5-9-7)11-4-3-10/h1-2,5,10H,3-4H2,(H2,8,9) |
InChI Key |
HENYYXOHOHCOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1SCCO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analogs include pyridine derivatives with variations in substituent positions and linkage types (Table 1). Notable examples from the Catalog of Pyridine Compounds (2017) include:
- 2-(3-Aminopyridin-2-yloxy)ethanol (CAS 1021015-09-7): Features an ether (-O-) linkage and an amino group at position 3 .
- 2-(3-Aminopyridin-4-yloxy)ethanol: Similar to the above but with the ethanol group attached at pyridine position 4 .
- (6-Iodopyridin-2-yl)-methanol: Substituted with iodine at position 6 and a methanol group at position 2 .
Table 1: Structural and Physical Properties of Selected Pyridine Derivatives
*Target compound; †Estimated based on sulfur’s atomic weight.
Physicochemical Properties
- Solubility: Thioether-linked compounds like this compound are expected to exhibit lower water solubility than their ether-linked counterparts due to reduced polarity. However, ethanol or DMF/ethanol mixtures (as in ) may enhance solubility during synthesis .
- Molecular Weight: The thioether group increases molecular weight (~170–172 vs.
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